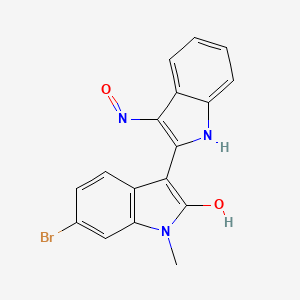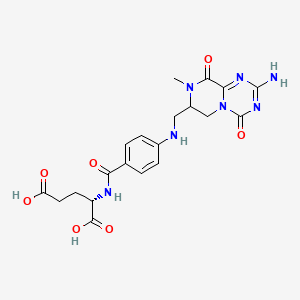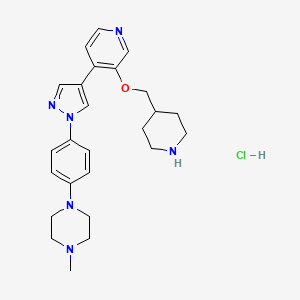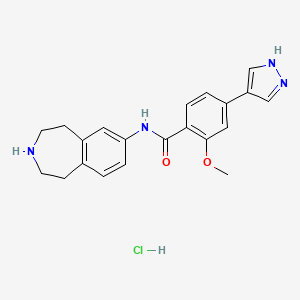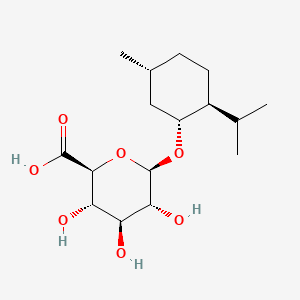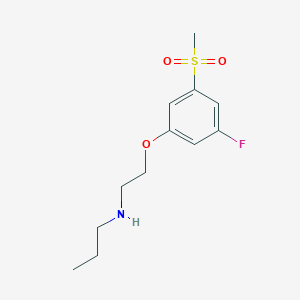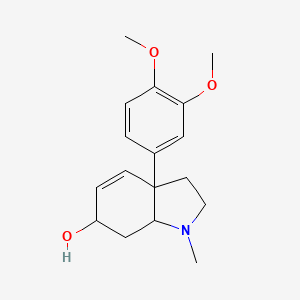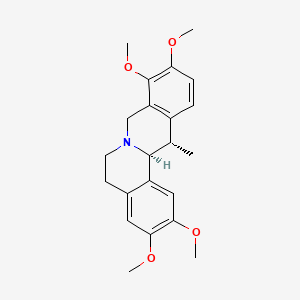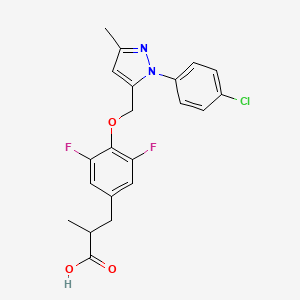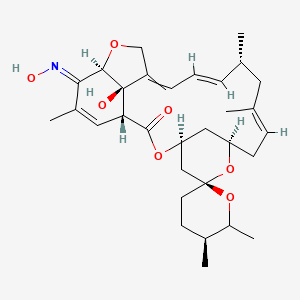
ミルベマイシンA3 5-オキシム
説明
Milbemycin A3 5-oxime is a derivative of Milbemycin A3 . It is a semi-synthetic macrocyclic lactone prepared by the oxidation and oximation of milbemycin A3 . It is the minor component (~30%) in the commercial product milbemycin oxime, marketed for endo- and exo-parasite infections .
Synthesis Analysis
Milbemycin A3 5-oxime is synthesized by a two-step chemical reaction, which involves the ketonization of milbemycins A3/A4 to yield the intermediates 5-oxomilbemycins A3/A4 using CrO3 as a catalyst . The subsequent inactivation of the gene encoding a C5-ketoreductase leads to the accumulation of 5-oxomilbemycins A3/A4, which can be used as the substrate for the semi-synthesis of milbemycin oxime through one step chemical reaction .
Molecular Structure Analysis
The molecular formula of Milbemycin A3 5-oxime is C31H43NO7 . The molecular weight is 541.7 g/mol . The IUPAC name is (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro .
Chemical Reactions Analysis
Milbemycin A3 5-oxime is a derivative of Milbemycin A3, which is a product of fermentation by Streptomyces species . The biosynthetic cluster from Streptomyces bingchenggensis and Streptomyces nanchanggensis have been sequenced and analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of Milbemycin A3 5-oxime include a molecular weight of 541.7 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors .
科学的研究の応用
殺ダニ活性
ミルベマイシンA3 5-オキシムは、その優れた殺ダニ活性で知られています {svg_1}. この化合物は、さまざまな種類のダニに対する有効な薬剤として使用されてきました {svg_2}.
殺虫活性
この化合物は、強力な殺虫特性も示しています {svg_3}. それは昆虫の神経系に作用し、害虫駆除に役立つツールとなっています {svg_4}.
駆虫活性
ミルベマイシンA3 5-オキシムは、駆虫剤として使用され、寄生虫やその他の体内寄生虫を体から追い出す薬剤の一種です {svg_5} {svg_6}. これは、0.05 mg/kgの用量で投与した場合、自然に感染した犬の血液中の心臓糸状虫D. immitisのマイクロフィラリア数を85.2%減少させることが判明しました {svg_7}.
農業用途
ミルベマイシンA3 5-オキシムとその誘導体は、さまざまな昆虫や寄生虫に対する幅広い活性と哺乳類に対する低毒性のために、農業産業で広く使用されています {svg_8}.
獣医学的用途
獣医学の分野では、この化合物は動物の寄生虫を駆除するために使用されています {svg_9}. 哺乳類に対するその低毒性により、安全で効果的な治療選択肢となっています {svg_10}.
医学的用途
ミルベマイシンA3 5-オキシムは、その駆虫特性により、医学の分野で用途を見出しています {svg_11}. これは、ヒトのさまざまな寄生虫感染症の治療に使用できます {svg_12}.
株改良と生合成
ミルベマイシン細胞産生のための生合成経路と調節ネットワークを解明するための研究努力が払われてきました {svg_13}. ランダム変異誘発、代謝工学、コンビナトリアル生合成などの株改良戦略が議論され、適用されてきました {svg_14}.
将来の開発
これまでの研究の進歩は、株の改良と新規ミルベマイシン誘導体の生成が、ミルベマイシンの生合成の基礎と産生の調節に関するより深い理解と、実現可能な技術の将来の開発から大きな恩恵を受けることを示しています {svg_15}.
Safety and Hazards
将来の方向性
The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis . This mini-review also proposes that the overproduction of milbemycins could be greatly enhanced by genome minimization, systematical metabolic engineering and synthetic biology approaches in the future .
作用機序
Target of Action
Milbemycin A3 5-oxime, also known as UNII-053YPP1I9C, is a broad-spectrum parasiticide that exhibits excellent efficacy against both internal and external parasites, particularly nematodes and arthropods . Its primary targets are the glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . These channels play a crucial role in the transmission of nerve signals .
Mode of Action
Milbemycin A3 5-oxime works by binding to specific high-affinity sites on the target parasite cells . This binding affects the permeability of the cell membrane to chloride ions (Cl-) . The compound enhances the permeability of the nerve membrane to chloride ions by opening glutamate-gated chloride channels . This action prevents the transmission of nerve signals, leading to hyperpolarization of these cells and blocking of signal transfer .
Biochemical Pathways
The biosynthesis of milbemycins involves the formation of starter units acetyl-CoA or propionyl-CoA, the elongation of the polyketide chain with seven malonyl-CoA and five methylmalonyl-CoA to starter units by four giant polyketide synthases . This is followed by spiroketal and furan ring formation, and post-modification including oxidation, reduction, and methylation to form the final milbemycin components .
Pharmacokinetics
The pharmacokinetic characteristics of Milbemycin A3 5-oxime were evaluated in dogs following oral administration. The absorption of the compound was rapid, providing the minimum effective dose of 0.5 mg/kg . The time to reach maximum plasma concentration (tmax) for Milbemycin A3 5-oxime was 1-2 hours . The terminal plasma half-life (t1/2) was determined to be 1.6 ± 0.4 days, and the oral bioavailability was 80.5% for Milbemycin A3 5-oxime . The volume of distribution (Vd) for Milbemycin A3 5-oxime was approximately 2.7 L/kg, indicating widespread distribution throughout the body .
Result of Action
The interaction of Milbemycin A3 5-oxime with its targets ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites . This unique mechanism of action, coupled with its broad-spectrum activity, makes it a valuable tool in the control and prevention of parasitic infestations in both animals and humans .
Action Environment
The production of Milbemycin A3 5-oxime is carried out by Streptomyces species, including Streptomyces hygroscopicus, Streptomyces griseochromogenes, Streptomyces cyaneogriseus, Streptomyces nanchanggensis, and Streptomyces bingchenggensis . The environmental factors such as temperature, pH, and nutrient availability can influence the production of the compound
特性
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGCWFGLMXRIK-FJZHFHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114177-14-9 | |
| Record name | Milbemycin A3 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MILBEMYCIN A3 5-OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




